N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
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Overview
Description
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-pyridinecarboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the thiadiazole ring, along with the phenyl and pyridinecarboxamide groups, contributes to the compound’s unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-pyridinecarboxamide typically involves the cyclization of thiosemicarbazide with aromatic acids. One common method involves the reaction of 5-phenyl-1,3,4-thiadiazol-2-amine with acetic anhydride and pyridine under reflux conditions. The resulting crystals are then collected by filtration and recrystallized from methanol .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-pyridinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring or the phenyl group is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-pyridinecarboxamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system . The compound’s ability to interact with these targets is attributed to its unique chemical structure, which allows it to bind effectively to the active sites of the enzymes.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These include compounds such as 5-phenyl-1,3,4-thiadiazol-2-amine and its various substituted derivatives.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as 5-phenyl-1,3,4-oxadiazol-2-amine.
Triazole Derivatives: Compounds containing the triazole ring, such as 5-phenyl-1,3,4-triazol-2-amine.
Uniqueness
N-(5-Phenyl-1,3,4-thiadiazol-2-yl)-2-pyridinecarboxamide is unique due to the presence of both the thiadiazole and pyridinecarboxamide groups, which contribute to its distinct chemical properties and biological activities. This combination of functional groups allows the compound to exhibit a broad range of activities, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C14H10N4OS |
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Molecular Weight |
282.32 g/mol |
IUPAC Name |
N-(5-phenyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C14H10N4OS/c19-12(11-8-4-5-9-15-11)16-14-18-17-13(20-14)10-6-2-1-3-7-10/h1-9H,(H,16,18,19) |
InChI Key |
SNSSXOKUVJRMKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C3=CC=CC=N3 |
Origin of Product |
United States |
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